1-(Cyclohexylamino)octane-2-thiol;hydrochloride
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Overview
Description
1-(Cyclohexylamino)octane-2-thiol;hydrochloride is an organic compound characterized by the presence of a cyclohexylamino group attached to an octane chain with a thiol group at the second position The hydrochloride form indicates that the compound is in its salt form, which often enhances its solubility in water and stability
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Cyclohexylamino)octane-2-thiol;hydrochloride can be synthesized through a multi-step process involving the following key steps:
Formation of the Octane Chain: The octane chain can be synthesized through standard organic synthesis techniques, such as the alkylation of shorter carbon chains.
Introduction of the Thiol Group: The thiol group can be introduced via thiolation reactions, where a suitable thiol reagent is reacted with the octane chain.
Attachment of the Cyclohexylamino Group: The cyclohexylamino group can be introduced through nucleophilic substitution reactions, where cyclohexylamine reacts with a suitable leaving group on the octane chain.
Formation of the Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound typically involves optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvents), and employing catalysts to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclohexylamino)octane-2-thiol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can undergo reduction reactions, particularly at the cyclohexylamino group, using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino group, where it can react with alkyl halides to form secondary or tertiary amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Reduced amines.
Substitution: Secondary or tertiary amines.
Scientific Research Applications
1-(Cyclohexylamino)octane-2-thiol;hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: Studied for its potential as a biochemical probe due to its thiol group, which can interact with various biological molecules.
Medicine: Investigated for its potential therapeutic properties, including its ability to modulate biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1-(Cyclohexylamino)octane-2-thiol;hydrochloride involves its interaction with molecular targets through its thiol and amino groups. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. The cyclohexylamino group can interact with various receptors or enzymes, modulating their activity. These interactions can influence cellular pathways and biological processes.
Comparison with Similar Compounds
1-(Cyclohexylamino)hexane-2-thiol;hydrochloride: Similar structure but with a shorter carbon chain.
1-(Cyclohexylamino)decane-2-thiol;hydrochloride: Similar structure but with a longer carbon chain.
1-(Cyclohexylamino)octane-2-ol;hydrochloride: Similar structure but with a hydroxyl group instead of a thiol group.
Uniqueness: 1-(Cyclohexylamino)octane-2-thiol;hydrochloride is unique due to its specific combination of a cyclohexylamino group and a thiol group on an octane chain. This combination imparts distinct chemical reactivity and biological activity, making it valuable for specific applications that other similar compounds may not fulfill.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
116114-22-8 |
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Molecular Formula |
C14H30ClNS |
Molecular Weight |
279.9 g/mol |
IUPAC Name |
1-(cyclohexylamino)octane-2-thiol;hydrochloride |
InChI |
InChI=1S/C14H29NS.ClH/c1-2-3-4-8-11-14(16)12-15-13-9-6-5-7-10-13;/h13-16H,2-12H2,1H3;1H |
InChI Key |
VLUIMMAANGOSFT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CNC1CCCCC1)S.Cl |
Origin of Product |
United States |
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